

The Role of p110 δ in Autoimmune Disease Models: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic subunit p110 δ of phosphoinositide 3-kinase (PI3K) has emerged as a critical regulator of the immune system and a promising therapeutic target for a range of autoimmune diseases. Its expression is predominantly restricted to hematopoietic cells, playing a key role in the development, activation, and function of various immune cell lineages, including B cells, T cells, and innate immune cells.[1][2] Dysregulation of the PI3K δ signaling pathway is implicated in the pathogenesis of numerous autoimmune disorders. This technical guide provides an indepth overview of the role of p110 δ in preclinical autoimmune disease models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: $p110\delta$ in Autoimmune Disease Models

The following tables summarize the quantitative effects of p110 δ inhibition or genetic inactivation in key mouse models of autoimmune diseases.

Table 1: Systemic Lupus Erythematosus (SLE) Models



Model	Treatment/Gen etic Modification	Key Parameter	Result	Reference
BXSB Mice	IC87114 (p110δ inhibitor)	Proteinuria	Significant decrease in proteinuria levels.	[3]
Serum Creatinine	Significant decrease in serum creatinine levels.	[3]		
Anti-dsDNA Antibodies	Markedly reduced serum levels.	[3]	_	
Survival	Improved survival rate.	[3]	_	
MRL/lpr Mice	p110δ inhibitor	Proteinuria	Reduced protein concentration in urine.	[4]
Anti-DNA Antibodies	Reduced total DNA-specific antibody levels in serum.	[4]		
B and T Cell Numbers	Reduced numbers of B and T lymphocytes.	[1]	_	
Glomerulonephrit is Score	Alleviation of glomerulonephritis.	[4]	-	

Table 2: Rheumatoid Arthritis (RA) Models



Model	Treatment/Gen etic Modification	Key Parameter	Result	Reference
Collagen- Induced Arthritis (CIA)	p110δ inhibitor (unspecified)	Clinical Score	Reduction in arthritis score.	[5][6][7]
Paw Thickness/Swelli ng	Reduction in paw swelling.	[6][7]		
Disease Incidence	Reduced incidence of arthritis.	[6]	_	

Note: Specific quantitative data for p110 δ inhibitors in CIA models were not readily available in the searched literature. The references support the general finding of reduced disease severity.

Table 3: Inflammatory Bowel Disease (IBD)/Colitis Models



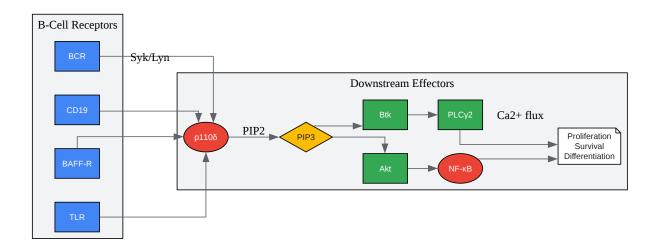
Model	Genetic Modification	Key Parameter	Result	Reference
p110δ Kinase- Dead (p110δKD) Mice	Spontaneous Colitis	Histology Score	Increased histology scores in conventionalized mice compared to germ-free.	[8]
Colonic IL-10 Production	Significantly decreased IL-10 production in colonic explants.	[8][9]		
Colonic IL-12p40 Production	Significantly increased IL- 12p40 production in colonic explants.	[8][9]	_	
T-cell transfer model of colitis	Adoptive transfer of p110δD910A Tregs	Colitis Development	Failure to prevent colitis development.	[10]

Signaling Pathways Involving $p110\delta$

The following diagrams illustrate the central role of p110 δ in immune cell signaling pathways implicated in autoimmunity.

p110δ Signaling in B-Cell Activation



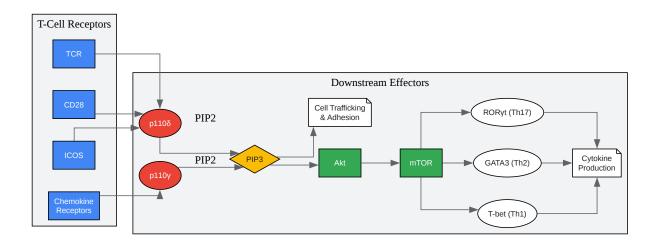


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Caption: $p110\delta$ signaling downstream of B-cell receptors.

$p110\delta$ Signaling in T-Cell Activation and Function

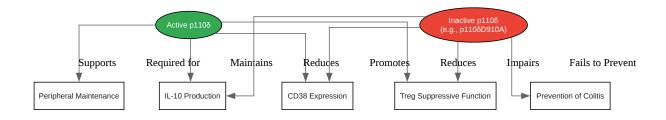




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Caption: $p110\delta$ and $p110\gamma$ signaling in T-cell activation and differentiation.

Role of p110 δ in Regulatory T Cell (Treg) Function



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Caption: Consequences of p110 δ activity on Treg function.



Experimental Protocols

Detailed methodologies for key experiments cited in the context of p110 δ research in autoimmune models are provided below.

In Vitro PI3K Activity Assay (Radiolabeled ATP)

This protocol describes a method to measure the lipid kinase activity of immunoprecipitated $p110\delta.[11][12][13]$

- a. Immunoprecipitation of p110 δ :
- Lyse 1-5 x 107 primary lymphocytes in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM EDTA, with protease and phosphatase inhibitors).
- Incubate on ice for 20 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Pre-clear the supernatant by incubating with 20 μL of protein A/G-sepharose beads for 30 minutes at 4°C with rotation.
- Centrifuge at 2,000 x g for 2 minutes at 4°C and transfer the supernatant to a new tube.
- Add 1-2 μ g of anti-p110 δ antibody and incubate for 2 hours to overnight at 4°C with rotation.
- Add 30 μL of protein A/G-sepharose beads and incubate for 1 hour at 4°C with rotation.
- Wash the beads three times with lysis buffer and twice with kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM DTT).
- b. Kinase Reaction:
- Resuspend the immunoprecipitated p110 δ beads in 30 μ L of kinase assay buffer.
- Prepare the lipid substrate by sonicating phosphatidylinositol (PI) or phosphatidylinositol-4,5bisphosphate (PIP2) to a final concentration of 0.2 mg/mL in kinase assay buffer.



- To initiate the kinase reaction, add 10 μL of the lipid substrate and 10 μL of ATP mix (final concentration 50-100 μM ATP, 5-10 μCi [y-32P]ATP) to the beads.
- Incubate at 30°C for 10-20 minutes with gentle agitation.
- Stop the reaction by adding 100 μL of 1M HCl.
- c. Lipid Extraction and Analysis:
- Extract the lipids by adding 200 μL of chloroform:methanol (1:1).
- Vortex and centrifuge to separate the phases.
- Spot the lower organic phase onto a silica gel thin-layer chromatography (TLC) plate.
- Develop the TLC plate in a solvent system such as chloroform:methanol:water:ammonia (45:35:8:2).
- Dry the plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled lipid products.
- · Quantify the spots using densitometry.

Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing an RA-like disease in susceptible mouse strains like DBA/1J.[5][7][14]

- a. Immunization:
- Prepare an emulsion of 100 μg of bovine type II collagen in Complete Freund's Adjuvant (CFA).
- On day 0, immunize mice intradermally at the base of the tail with 100 μL of the emulsion.
- On day 21, boost the mice with an intradermal injection of 100 μg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).



- b. Clinical Scoring:
- Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 35.
- Score each paw based on a scale of 0-4 for erythema and swelling:
 - 0: No evidence of erythema and swelling.
 - 1: Erythema and mild swelling confined to the tarsals or ankle or digits.
 - 2: Erythema and mild swelling extending from the ankle to the tarsals.
 - 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
 - 4: Erythema and severe swelling encompassing the ankle, foot, and digits; or ankylosis of the limb.
- The maximum clinical score per mouse is 16.
- Measure paw thickness using a digital caliper.

Histological Scoring of Colitis

This protocol provides a method for quantifying intestinal inflammation in mouse models of colitis.[15][16][17][18][19]

- a. Tissue Preparation:
- Harvest the entire colon from the cecum to the anus.
- Fix the colon in 10% neutral buffered formalin.
- Embed the tissue in paraffin and section at 5 μm.
- Stain sections with hematoxylin and eosin (H&E).
- b. Histological Scoring:
- Score the sections in a blinded manner based on the following criteria:



- Severity of Inflammation (0-3): 0 = none, 1 = slight, 2 = moderate, 3 = severe.
- Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.
- Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.
- Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.
- The total histology score is the sum of the individual scores.

Measurement of Proteinuria in Lupus Mouse Models

Proteinuria is a key indicator of kidney damage in SLE models.[20][21][22][23][24]

- a. Urine Collection:
- Place individual mice in metabolic cages for 24-hour urine collection.
- Alternatively, collect spot urine samples by gently handling the mouse over a collection tube.
- b. Protein Quantification:
- Centrifuge the urine to pellet any debris.
- Measure the total protein concentration using a colorimetric assay such as the Bradford or bicinchoninic acid (BCA) assay, with bovine serum albumin (BSA) as a standard.
- Alternatively, use a mouse albumin-specific ELISA kit for more precise quantification of albuminuria.

Flow Cytometry for Regulatory T cells (Tregs)

This protocol outlines the staining procedure for identifying Tregs (CD4+Foxp3+) in mouse spleen or lymph nodes.

a. Single-Cell Suspension:



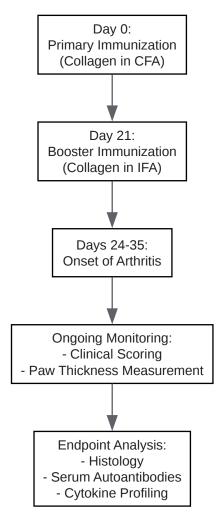
- Harvest spleen or lymph nodes and mechanically dissociate the tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- · Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- b. Staining:
- Count the cells and adjust the concentration to 1 x 107 cells/mL.
- Stain for surface markers by incubating 1 x 106 cells with fluorescently conjugated antibodies against CD4 and CD25 for 30 minutes on ice in the dark.
- · Wash the cells twice with FACS buffer.
- Fix and permeabilize the cells using a commercial Foxp3 staining buffer set according to the manufacturer's instructions.
- Stain for the intracellular transcription factor Foxp3 with a fluorescently conjugated anti-Foxp3 antibody for 30 minutes at room temperature in the dark.
- · Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer for analysis.
- c. Analysis:
- Acquire the samples on a flow cytometer.
- Gate on lymphocytes based on forward and side scatter, then on single cells.
- · Gate on CD4+ T cells.
- Within the CD4+ population, identify Tregs as CD25+ and Foxp3+.

Experimental Workflows



The following diagrams illustrate the workflows for key experimental models discussed in this guide.

Workflow for Collagen-Induced Arthritis (CIA) Model

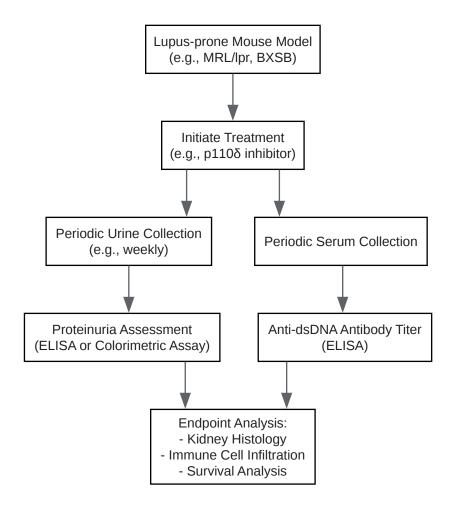


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Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Workflow for Lupus Nephritis Assessment





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